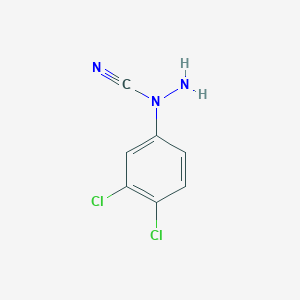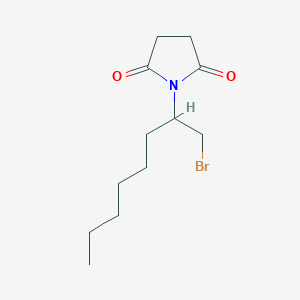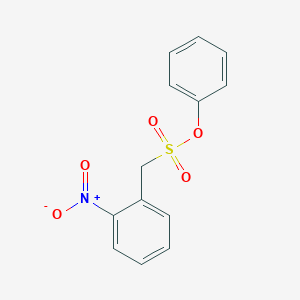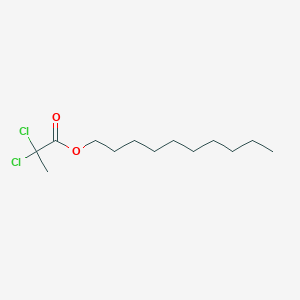
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile is an organic compound characterized by the presence of a hydrazine group attached to a dichlorophenyl ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of 1-(3,4-dichlorophenyl)hydrazine-1-amine.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)hydrazine-1-carbonitrile
- 1-(3,4-Dichlorophenyl)hydrazine-1-amine
- 1-(3,4-Dichlorophenyl)hydrazine-1-carboxamide
Uniqueness: 1-(3,4-Dichlorophenyl)hydrazine-1-carbonitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydrazine and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89521-91-5 |
|---|---|
Molecular Formula |
C7H5Cl2N3 |
Molecular Weight |
202.04 g/mol |
IUPAC Name |
amino-(3,4-dichlorophenyl)cyanamide |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)12(11)4-10/h1-3H,11H2 |
InChI Key |
DVJMFAYMSXJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(C#N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)

![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)


![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
